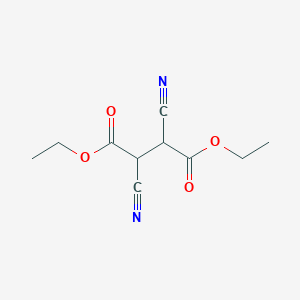
Diethyl 2,3-dicyanobutanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2,3-dicyanobutanedioate is an organic compound with the molecular formula C10H12N2O4 It is a derivative of butanedioic acid, featuring two cyano groups and two ethyl ester groups
准备方法
Synthetic Routes and Reaction Conditions
Diethyl 2,3-dicyanobutanedioate can be synthesized through the alkylation of enolate ions. The process typically involves the reaction of diethyl malonate with an appropriate alkyl halide under basic conditions, such as using sodium ethoxide in ethanol . The reaction proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with the alkyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar principles. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or distillation to obtain the final product in high purity.
化学反应分析
Types of Reactions
Diethyl 2,3-dicyanobutanedioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of cyano groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Sodium Ethoxide in Ethanol: Used for the alkylation of enolate ions.
Hydrochloric Acid or Sodium Hydroxide: Employed for the hydrolysis of ester groups.
Lithium Aluminum Hydride: Utilized for the reduction of cyano groups to amines.
Major Products Formed
Carboxylic Acids: Formed from the hydrolysis of ester groups.
Amines: Produced from the reduction of cyano groups.
科学研究应用
Diethyl 2,3-dicyanobutanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It may serve as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of diethyl 2,3-dicyanobutanedioate involves its reactivity due to the presence of cyano and ester groups. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of molecular structures. The compound’s reactivity is influenced by the electron-withdrawing nature of the cyano groups, which can stabilize negative charges on adjacent atoms, facilitating nucleophilic attacks.
相似化合物的比较
Similar Compounds
Diethyl Malonate: A similar compound with two ester groups but without cyano groups.
Diethyl 2,3-diisobutylsuccinate: Another derivative of butanedioic acid with different alkyl substituents.
Uniqueness
Diethyl 2,3-dicyanobutanedioate is unique due to the presence of both cyano and ester groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.
属性
CAS 编号 |
51939-81-2 |
|---|---|
分子式 |
C10H12N2O4 |
分子量 |
224.21 g/mol |
IUPAC 名称 |
diethyl 2,3-dicyanobutanedioate |
InChI |
InChI=1S/C10H12N2O4/c1-3-15-9(13)7(5-11)8(6-12)10(14)16-4-2/h7-8H,3-4H2,1-2H3 |
InChI 键 |
IQGKBEMBMYSFIV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C#N)C(C#N)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















